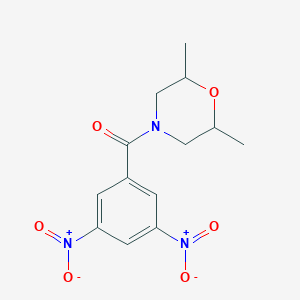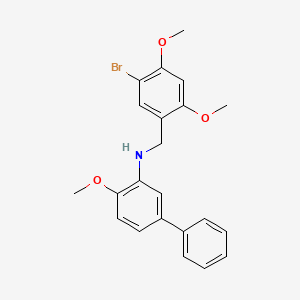![molecular formula C21H29N3 B4884636 1-(1-adamantyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine](/img/structure/B4884636.png)
1-(1-adamantyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine
説明
1-(1-adamantyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine, also known as ABEA, is a compound that has been studied for its potential therapeutic applications. It belongs to a class of compounds known as adamantyl-based compounds, which have been shown to have a range of biological activities.
作用機序
The mechanism of action of 1-(1-adamantyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine is not fully understood, but it is believed to involve the modulation of several signaling pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory genes. In addition, this compound has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which regulates cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress and inflammation, induce apoptosis, and inhibit angiogenesis. In vivo studies have shown that this compound can improve cognitive function, reduce infarct size in the brain, and reduce cardiac damage following ischemia-reperfusion injury. This compound has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
1-(1-adamantyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine has several advantages for lab experiments, including its high purity, stability, and favorable safety profile. This compound can be easily synthesized using standard laboratory techniques, and its purity can be confirmed using analytical techniques such as HPLC and NMR spectroscopy. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. In addition, this compound is a complex molecule, and its synthesis can be challenging, requiring specialized equipment and expertise.
将来の方向性
There are several future directions for research on 1-(1-adamantyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases, cancer, and cardiovascular diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound. This could involve the use of molecular biology techniques such as gene expression analysis and proteomics. Finally, there is also interest in exploring the potential of this compound as a therapeutic agent for other diseases, such as diabetes and autoimmune diseases.
Conclusion:
In conclusion, this compound is a compound that has shown promise for its potential therapeutic applications in several areas. Its synthesis method has been well-documented, and its scientific research applications have been studied extensively. This compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have also been discussed. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
科学的研究の応用
1-(1-adamantyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine has been studied for its potential therapeutic applications in several areas, including neurodegenerative diseases, cancer, and cardiovascular diseases. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
1-(1-adamantyl)-N-[(1-methylbenzimidazol-2-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-14(21-10-15-7-16(11-21)9-17(8-15)12-21)22-13-20-23-18-5-3-4-6-19(18)24(20)2/h3-6,14-17,22H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYVHZCBQXBVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=NC5=CC=CC=C5N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)
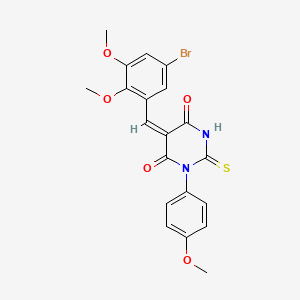
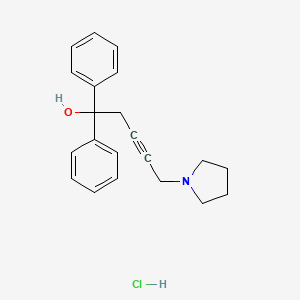
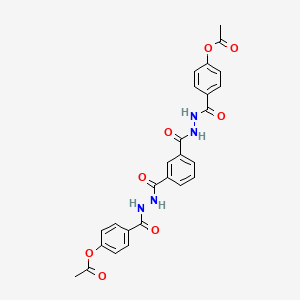
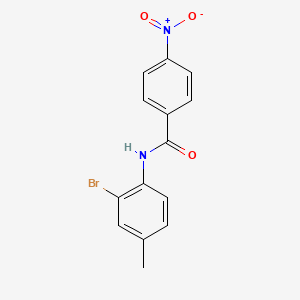
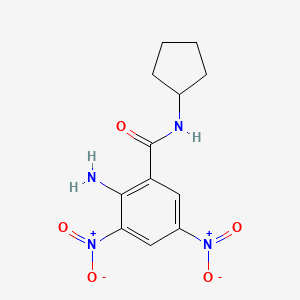
![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B4884608.png)
![ethyl [3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B4884609.png)
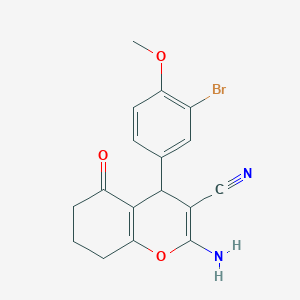
![4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4884617.png)
![N,N-diethyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4884623.png)
